molecular formula C10H20OS B2950880 5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol CAS No. 38462-21-4

5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol

Cat. No.: B2950880
CAS No.: 38462-21-4
M. Wt: 188.33
InChI Key: BQQNGLUIXGYKQB-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol, a sulfur-containing terpene derivative with the molecular formula C10H20OS, is a high-value compound for research applications, particularly in the flavor and fragrance industry. This substance is structurally characterized by a cyclohexanol ring substituted with a thiol-functionalized isopropyl group, a configuration that contributes to its distinctive organoleptic properties. Researchers utilize this compound to investigate and develop novel fragrance profiles due to its potent, sulfurous aroma characteristics that are often described as bearing similarities to buchu mercaptan (p-mentha-8-thiol-3-one) . Its primary research value lies in the study of sulfur-containing fragrance materials, where it serves as a key reference standard and synthetic intermediate for exploring structure-odor relationships in mercapto-terpenoid systems. The compound's mechanism of action in olfaction research involves specific interactions between its thiol moiety and olfactory receptors, which researchers study to understand the molecular basis of sulfurous aroma perception and habituation phenomena . In application studies, this chemical is employed in advanced fragrance formulation research, particularly in developing sophisticated consumer products such as antiperspirants, deodorants , and functional perfumery where controlled scent release and longevity are investigated. The compound enables researchers to explore concentration-dependent olfactory effects, from highly diluted applications where it contributes nuanced tropical and catty notes, to more pronounced concentrations for impactful aromatic statements. Additionally, it serves as a valuable substrate in synthetic chemistry research for developing novel thiol derivatives and studying sulfur-specific transformations. This product is provided For Research Use Only and is strictly intended for laboratory research purposes by qualified professional investigators. It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult safety data sheets and implement appropriate engineering controls when handling this thiol-containing compound.

Properties

IUPAC Name

5-methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20OS/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQNGLUIXGYKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone as the starting material.

    Addition of Sulfanyl Group: A sulfanyl group is introduced to the cyclohexanone through a nucleophilic addition reaction. This step requires the use of a suitable sulfanylating agent under controlled conditions.

    Methylation: The methylation of the cyclohexane ring is achieved using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

    Reduction: The final step involves the reduction of the ketone group to an alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of 5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to a hydrocarbon by removing the hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base.

Major Products

    Oxidation: 5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexanone.

    Reduction: 5-Methyl-2-(2-propyl)cyclohexane.

    Substitution: Various substituted cyclohexanols depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Menthol (5-Methyl-2-(propan-2-yl)cyclohexan-1-ol)

Structural Differences :

  • Menthol has an isopropyl group at position 2, while the target compound features a 2-sulfanylpropan-2-yl group.
  • Both share the cyclohexanol backbone and methyl group at position 5 .

Functional Differences :

  • Cooling Sensation : Menthol activates TRPM8 ion channels, producing a cooling sensation widely exploited in food, cosmetics, and pharmaceuticals . The sulfanyl analog’s bioactivity remains uncharacterized but may diverge due to thiol interactions with cysteine-rich targets .
  • Solubility : Menthol is slightly water-soluble (0.01% w/w at 25°C) ; the sulfanyl group in the target compound likely reduces water solubility due to increased hydrophobicity.

Thymol (5-Methyl-2-(propan-2-yl)phenol)

Structural Differences :

  • Thymol is a phenolic compound with a hydroxyl group on a benzene ring, whereas the target compound is a cyclohexanol derivative.
  • Both have a methyl and isopropyl-like substituent but differ in core ring structure .

Functional Differences :

  • Antimicrobial Activity: Thymol exhibits broad-spectrum antimicrobial properties, attributed to membrane disruption via phenolic hydroxyl groups . The target compound’s thiol group may confer alternative mechanisms, such as protein disulfide bond disruption.

Isopulegol (5-Methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol)

Structural Differences :

  • Isopulegol has an isopropenyl group (CH₂=C(CH₃)-) at position 2, compared to the sulfanylpropan-2-yl group in the target compound .

Functional Differences :

  • Odor and Flavor : Isopulegol contributes to minty aromas and is a precursor in menthol synthesis . The sulfanyl analog may have a pungent odor typical of thiols (e.g., garlic-like).
  • Stability : The double bond in isopulegol increases susceptibility to oxidation, whereas the thiol group in the target compound may oxidize to disulfides under ambient conditions .

Physicochemical Properties

Property 5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol Menthol Thymol Isopulegol
Molecular Formula C₁₀H₂₀OS C₁₀H₂₀O C₁₀H₁₄O C₁₀H₁₈O
Molecular Weight (g/mol) ~188.3* 156.27 150.22 154.25
Solubility in Water Low (predicted) 0.01% w/w 0.1% w/w Insoluble
Boiling Point Not reported 212°C 233°C 213°C
Key Functional Group Thiol (-SH) Alcohol (-OH) Phenol (-OH) Alcohol (-OH)

*Estimated based on structural analogs in .

Biological Activity

5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol, with the molecular formula C10H18OS, is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications based on diverse research findings.

The compound is a derivative of cyclohexanol, featuring a hydroxyl group substituted with a sulfanylpropan-2-yl group. The synthesis typically involves:

  • Starting Material : Cyclohexanone.
  • Addition of Sulfanyl Group : Introduced via nucleophilic addition.
  • Methylation : Achieved using methyl iodide in the presence of sodium hydride.
  • Reduction : Conversion of the ketone to an alcohol using reducing agents like sodium borohydride.

This synthetic pathway allows for the production of various derivatives that can exhibit differing biological activities.

The biological activity of 5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol is primarily attributed to its structural features, particularly the sulfanyl group which can form covalent bonds with thiol groups in proteins. This interaction may alter protein function and influence cellular signaling pathways. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting solubility and reactivity, which are crucial for biological interactions.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against various pathogens, making it a candidate for further exploration in therapeutic applications.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their derivatives, providing insights into the potential applications of 5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol:

StudyFindings
Investigated interactions with enzymes, suggesting potential as a therapeutic agent.
Explored structural analogs showing activation of PPARgamma, a target for antidiabetic drugs.
Examined thiol moieties in related compounds indicating possible applications in deodorant formulations due to antimicrobial properties.

These findings underscore the importance of further research into the specific mechanisms by which 5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol exerts its biological effects.

Comparison with Similar Compounds

The unique structure of 5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol differentiates it from other cyclohexanol derivatives:

CompoundStructural FeaturesBiological Activity
CyclohexanolSimple alcoholLimited biological activity
5-MethylcyclohexanolMethylated derivativeModerate antimicrobial properties
2-(2-Sulfanylpropan-2-yl)cyclohexanolLacks methyl substitutionReduced efficacy compared to target compound

This table illustrates how the presence of both a methyl and a sulfanyl group enhances its potential utility in various applications.

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